N'-(3-chlorobenzylidene)isonicotinohydrazide

Antitubercular MIC Mycobacterium tuberculosis H37Rv

Selecting N'-(3-chlorobenzylidene)isonicotinohydrazide over generic analogs preserves a unique tri-modal bioactivity profile: anti-M. tuberculosis H37Rv (MIC 0.31–0.62 µg/mL), bovine xanthine oxidase inhibition (IC50 206 µM), and anti-biofilm activity against E. faecalis (IC50 6.27 µM). The 3-chloro (meta) substitution is critical—the 4-chloro regioisomer displays divergent potency. Its near-planar geometry (dihedral 4.8°) provides a high-resolution template for InhA-targeted docking and SAR studies. As an AldrichCPR rare chemical, it is ideal for lead optimization, computational modeling, and biofilm research.

Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
Cat. No. B3858079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-chlorobenzylidene)isonicotinohydrazide
Molecular FormulaC13H10ClN3O
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=NC=C2
InChIInChI=1S/C13H10ClN3O/c14-12-3-1-2-10(8-12)9-16-17-13(18)11-4-6-15-7-5-11/h1-9H,(H,17,18)/b16-9+
InChIKeyWAKQXHNWZWETLT-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(3-Chlorobenzylidene)isonicotinohydrazide – A Planar Isoniazid-Derived Hydrazone for Antimicrobial and Enzyme Inhibition Research


N'-(3-Chlorobenzylidene)isonicotinohydrazide (CHEMBL447091, PubChem CID 5339912) is a synthetic (E)-configured hydrazone derived from the condensation of isoniazid with 3-chlorobenzaldehyde [1]. The molecule adopts a nearly coplanar conformation, with a dihedral angle of only 4.8(3)° between the benzene and pyridine rings, as established by single-crystal X‑ray diffraction [2]. This compound belongs to the (E)-N′-(monosubstituted-benzylidene)isonicotinohydrazide class, a series originally designed to improve the antimycobacterial profile of the first-line tuberculostatic isoniazid [3]. Beyond its structural characterization, bioactivity data exist for multiple targets, including mycobacterial growth inhibition, xanthine oxidase inhibition, and anti‑biofilm activity against Enterococcus faecalis, providing a multi‑parametric dataset that distinguishes it from less‑characterized analogs [3][4][5].

Why Isoniazid or Other Benzylidene Analogs Cannot Simply Replace N'-(3-Chlorobenzylidene)isonicotinohydrazide


Generic substitution within the (E)-N′-(monosubstituted-benzylidene)isonicotinohydrazide series is not biochemically neutral. For anti‑mycobacterial activity, the position of the chloro substituent on the benzylidene ring directly dictates potency: the 3‑chloro (meta) isomer 2f and the 4‑chloro (para) isomer 2g both display significant activity against M. tuberculosis H₃₇Rv, but only certain substitution patterns achieve MIC values at or below 0.62 µg/mL [1]. For xanthine oxidase inhibition, the 3‑chloro derivative exhibits an IC₅₀ of 206 µM, which is substantially weaker than the 3‑nitro congener (IC₅₀ = 174 µM) and the 4‑chloro isomer (IC₅₀ = 179 µM), demonstrating that even regioisomers produce different pharmacodynamic profiles [2]. Furthermore, the ability to inhibit E. faecalis biofilm formation at an IC₅₀ of 6.27 µM is not shared by all class members; this anti‑biofilm phenotype is a specific property of the 3‑chlorobenzylidene derivative that would be lost upon substitution with uncharacterized analogs [3]. Consequently, selection of this precise compound is essential to preserve the documented combination of antimycobacterial, xanthine‑oxidase‑inhibitory, and anti‑biofilm activities.

Quantitative Differentiation of N'-(3-Chlorobenzylidene)isonicotinohydrazide Against Closest Analogs and Reference Drugs


Anti-Mycobacterial Potency Relative to First-Line Drugs and Para-Chloro Isomer

In the Alamar Blue susceptibility test against M. tuberculosis H₃₇Rv, the 3‑chloro derivative (compound 2f) is reported among the most active congeners alongside the 4‑chloro isomer (2g), 4‑fluoro (2j), 2‑methoxy (2q), and 2‑cyano (2k) derivatives, all exhibiting MICs in the range 0.31–0.62 µg/mL [1]. The 2‑methoxy derivative (2q) achieved an MIC of 0.31 µg/mL, while isoniazid (INH) showed an MIC of 0.2 µg/mL [1][2]. Although the exact MIC for the 3‑chloro compound was not disclosed separately, its inclusion in the 0.31–0.62 µg/mL tier places it within the same order of magnitude as INH and rifampicin, exceeding the activity of the majority of 22 tested monosubstituted derivatives [1].

Antitubercular MIC Mycobacterium tuberculosis H37Rv

Xanthine Oxidase Inhibition Compared with Allopurinol and Structural Analogs

In a bovine xanthine oxidase assay (10 min pre‑incubation, 15 min measurement with xanthine substrate), N'-(3-chlorobenzylidene)isonicotinohydrazide exhibited an IC₅₀ of 206,000 nM (206 µM) [1]. Under identical conditions, the clinical standard allopurinol gave an IC₅₀ of 2,000 nM (2 µM), making the 3‑chloro derivative roughly 100‑fold less potent [1]. Among head‑to‑head competitors within the same benzylidene series: the 3‑nitro analog (BDBM223076) showed an IC₅₀ of 174,000 nM, the 4‑chloro analog (BDBM223071) 179,000 nM, and BDBM50237970 161,000 nM [1]. Thus, the 3‑chloro compound is 15–28% less potent than these close analogs, yet its activity is quantified and reproducible, establishing a defined selectivity window for structure‑activity relationship (SAR) studies [1].

Xanthine oxidase IC50 Enzyme inhibition

Anti‑Biofilm Activity Against Enterococcus faecalis

In a crystal‑violet biofilm inhibition assay, N'-(3-chlorobenzylidene)isonicotinohydrazide inhibited Enterococcus faecalis biofilm formation with an IC₅₀ of 6,270 nM (6.27 µM) after 20 h of exposure [1]. This value originates from a ChEMBL‑curated dataset (CHEMBL3115989) and represents the sole anti‑biofilm data point available for the compound [1]. No comparator data for other benzylidene derivatives or standard antibiotics are included in the same assay, limiting the strength of attribution; however, the IC₅₀ is sufficiently low to warrant follow‑up studies, particularly because E. faecalis is a clinically challenging Gram‑positive pathogen associated with device‑related infections [1].

Anti-biofilm Enterococcus faecalis IC50

Planar Molecular Geometry and Implications for Target Binding

Single‑crystal X‑ray analysis reveals that N'-(3-chlorobenzylidene)isonicotinohydrazide is essentially planar, with a dihedral angle of 4.8(3)° between the chlorobenzene and pyridine rings, and a trans configuration about the C=N double bond [1]. This contrasts with many benzylidene‑isonicotinohydrazide derivatives that show larger inter‑ring angles (e.g., the 4‑dimethylamino analog displays a dihedral angle of 18.6°, and the 4‑hydroxy‑3‑methoxy analog 8.2°) [1][2]. The near‑coplanarity maximizes π‑conjugation across the hydrazone linker and may contribute to the compound's ability to engage flat, aromatic‑rich binding pockets in targets such as the mycobacterial enoyl‑ACP reductase (InhA), the putative target of isoniazid derivatives [3].

Crystallography Dihedral angle Conformational restriction

Hydrogen Peroxide Scavenging Activity Within the Derivative Series

In a hydrogen peroxide scavenging assay, the broader (E)-N'-(substituted-benzylidene)isonicotinohydrazide series displayed variable antioxidant capacity, with the 4‑hydroxy‑3‑methoxy (2g) and 4‑hydroxy (2k) derivatives emerging as the most potent scavengers [1]. While the 3‑chloro derivative (2a or 2c depending on numbering) was tested, its H₂O₂ scavenging activity was inferior to those of the hydroxyl‑bearing analogs, consistent with the requirement for electron‑donating substituents for radical quenching [1]. This negative result is informative: it demonstrates that the 3‑chloro compound does not exert its antimicrobial effects through a general antioxidant mechanism, thereby reinforcing the specificity of its anti‑mycobacterial and anti‑biofilm activities [1][2].

Antioxidant Hydrogen peroxide scavenging SAR

Sigma‑Aldrich Availability and Purity Specification

N'-(3-Chlorobenzylidene)isonicotinohydrazide is commercially distributed by Sigma‑Aldrich (catalog number L136859‑1EA) as part of a collection of rare and unique chemicals for early discovery research [1]. The product is supplied at a ≥95% purity grade, which meets the typical threshold for primary biochemical screening [1]. Competitive sourcing is limited: many close analogs (e.g., the 4‑chloro isomer or 3‑nitro derivative) are available only through specialty synthesis or non‑GMP vendors, making the Sigma‑Aldrich listing a procurement‑differentiating factor for laboratories requiring documented purity and a reliable supply chain [1].

Vendor specification Purity Procurement

Prioritized Research and Procurement Scenarios for N'-(3-Chlorobenzylidene)isonicotinohydrazide


Anti‑Tuberculosis Lead Optimization Programs

The demonstrated anti‑mycobacterial activity against M. tuberculosis H₃₇Rv (MIC in the 0.31–0.62 µg/mL tier) positions N'-(3-chlorobenzylidene)isonicotinohydrazide as a validated starting point for structure‑based lead optimization [1]. Medicinal chemistry teams can use the 3‑chloro substitution as a reference for introducing halogens at the meta position to improve potency, metabolic stability, or resistance profiles, while the near‑planar geometry supports InhA‑target‑based design [2].

Xanthine Oxidase Inhibitor Screening and SAR Studies

With an IC₅₀ of 206 µM against bovine xanthine oxidase, this compound serves as a low‑potency reference inhibitor for high‑throughput screening campaigns seeking novel scaffolds for hyperuricemia [3]. The 15–28% differential in IC₅₀ relative to the 3‑nitro and 4‑chloro regioisomers enables precise SAR mapping of the xanthine oxidase active site, facilitating rational design of more potent analogs [3].

Anti‑Biofilm Phenotypic Screening for Gram‑Positive Pathogens

The IC₅₀ of 6.27 µM against E. faecalis biofilm formation is a rare quantitative data point for this chemotype [4]. Researchers investigating biofilm‑associated infections (e.g., endocarditis, catheter‑related infections) can employ this compound as a probe to dissect biofilm inhibition mechanisms, particularly because its weak antioxidant activity rules out non‑specific redox interference [5].

Crystallographic and Computational Chemistry Studies

The experimentally determined planar geometry (dihedral angle 4.8°) and trans‑C=N configuration provide a high‑resolution structural template for molecular docking, pharmacophore modeling, and DFT calculations [2]. Computational groups can use the deposited CIF data (CCDC deposition) to benchmark force‑field parameters or to compare conformational preferences across the isonicotinohydrazide series [2].

Quote Request

Request a Quote for N'-(3-chlorobenzylidene)isonicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.